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Compound of Interest

Compound Name: Cyclohexanone-d10

Cat. No.: B056445 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Cyclohexanone-d10 as a solvent

in various Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Cyclohexanone-d10
is a valuable deuterated solvent, particularly for studies requiring a higher boiling point, good

solubility for a range of organic compounds, and a relatively non-polar environment.

Properties of Cyclohexanone-d10
Understanding the physical and spectral properties of Cyclohexanone-d10 is crucial for its

effective use in NMR spectroscopy.

Physical Properties
A summary of the key physical properties of Cyclohexanone-d10 is presented in Table 1. Its

high boiling point makes it suitable for variable temperature NMR studies at elevated

temperatures, and its low melting point allows for a wide liquid range.
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Property Value

Molecular Formula C₆D₁₀O

Molecular Weight 108.20 g/mol [1]

Boiling Point 155 °C (lit.)

Melting Point -47 °C (lit.)

Density 1.044 g/mL at 25 °C

Refractive Index n20/D 1.45 (lit.)

NMR Spectral Properties
One of the most critical aspects of using a deuterated solvent is knowing the chemical shifts of

its residual proton and carbon signals. While a comprehensive, officially published table for

Cyclohexanone-d10 is not readily available, the following data provides known and estimated

values.

¹³C NMR Chemical Shifts:

A known ¹³C NMR spectrum of Cyclohexanone-d10 in CDCl₃ provides the following chemical

shifts.[2]

Carbon Position Chemical Shift (ppm)

C=O ~211

CD₂ (adjacent to C=O) ~42

CD₂ ~27

CD₂ (furthest from C=O) ~25

¹H NMR Residual Peaks (Estimated):

The chemical shifts of residual protons in deuterated solvents can vary slightly based on

temperature, pH, and dissolved solutes. Based on the spectrum of non-deuterated
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cyclohexanone, the residual proton signals in Cyclohexanone-d10 are expected to be broad

multiplets in the following regions.[3][4] Researchers should determine the precise chemical

shifts of residual peaks for their specific experimental conditions by acquiring a spectrum of the

neat solvent.

Proton Position Estimated Chemical Shift (ppm)

D-CH (adjacent to C=O) 2.2 - 2.4

D-CH 1.8 - 2.0

D-CH (furthest from C=O) 1.6 - 1.8

General Sample Preparation Protocol
Proper sample preparation is paramount for obtaining high-quality NMR spectra.

Materials:

Analyte of interest

Cyclohexanone-d10

NMR tube (5 mm or appropriate size)

Pipettes

Vortex mixer (optional)

Filter (if sample contains particulates)

Protocol:

Weighing the Analyte: Accurately weigh the desired amount of the analyte. For ¹H NMR of

small molecules, 5-25 mg is typically sufficient. For ¹³C NMR, a higher concentration (50-100

mg) may be necessary.

Dissolution: Dissolve the analyte in a precise volume of Cyclohexanone-d10 (typically 0.6-

0.7 mL for a standard 5 mm NMR tube).
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Homogenization: Ensure the analyte is fully dissolved. Gentle vortexing can aid in this

process.

Filtering (if necessary): If the solution contains any solid particles, filter it through a small plug

of glass wool in a pipette directly into the NMR tube. Particulates can degrade the quality of

the NMR spectrum.

Transfer to NMR Tube: Carefully transfer the solution to the NMR tube.

Capping: Cap the NMR tube securely. For experiments at elevated temperatures, consider

using a tube with a screw cap and O-ring to prevent solvent evaporation.

Application: Variable Temperature (VT) NMR
The high boiling point of Cyclohexanone-d10 (155 °C) makes it an excellent solvent for VT-

NMR studies to investigate dynamic processes such as conformational changes or chemical

exchange at elevated temperatures.[1][5]

Experimental Protocol for High-Temperature NMR:

Sample Preparation: Prepare the sample as described in the general protocol. Use a high-

quality NMR tube (e.g., Pyrex) to withstand temperature changes. Do not use a sealed NMR

tube for high-temperature experiments.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock and shim the sample at room temperature.

Acquire a reference ¹H spectrum to ensure sample integrity.

Temperature Ramping:

Set the target temperature in the spectrometer's software.

Increase the temperature incrementally (e.g., in 10-20 °C steps) to avoid thermal shock to

the probe and sample.[5]
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Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring

a spectrum.[5]

Data Acquisition:

At the target temperature, re-shim the sample.

Acquire the desired NMR spectra (e.g., ¹H, ¹³C, 2D experiments).

Cooling Down:

After the experiment, decrease the temperature incrementally back to room temperature.

Allow sufficient time for the probe to cool before the next user.
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Variable Temperature NMR Experimental Workflow.
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Application: Reaction Monitoring
Cyclohexanone-d10 can be used as a solvent to monitor chemical reactions at ambient or

elevated temperatures, allowing for the study of reaction kinetics and the identification of

intermediates.[6]

Experimental Protocol for Reaction Monitoring:

Sample Preparation:

Dissolve the starting material(s) in Cyclohexanone-d10 in an NMR tube.

Acquire a spectrum of the starting material(s) before initiating the reaction.

Reaction Initiation:

Add the reagent or catalyst that initiates the reaction directly to the NMR tube.

Alternatively, for light- or temperature-initiated reactions, start the acquisition immediately

before applying the stimulus.

Data Acquisition:

Set up a series of ¹H NMR experiments to be acquired at regular time intervals. This can

often be done using a pseudo-2D experiment or an automated script.[7]

The time between spectra should be chosen based on the expected reaction rate.

Data Processing and Analysis:

Process the series of spectra.

Integrate the signals of the starting materials and products in each spectrum.

Plot the change in concentration (as determined by the integral values) over time to

determine reaction kinetics.
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Workflow for NMR Reaction Monitoring.

Application: Quantitative NMR (qNMR)
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qNMR is a powerful technique for determining the concentration or purity of a substance.

Cyclohexanone-d10 can serve as the solvent for qNMR analyses of compounds that are

soluble in it.

Experimental Protocol for qNMR:

Sample Preparation:

Accurately weigh a known amount of the analyte and a certified internal standard into a

vial. The internal standard should have a known purity and signals that do not overlap with

the analyte's signals.[8]

Dissolve the mixture in a precise volume of Cyclohexanone-d10.

Transfer the solution to a high-quality NMR tube.

Data Acquisition:

Set the acquisition parameters to ensure accurate quantification. This includes:

A sufficient relaxation delay (D1), typically 5 times the longest T₁ of the signals of

interest.

A 90° pulse angle.

A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for

<1% integration error).[9]

Data Processing:

Apply appropriate window functions (e.g., exponential with a small line broadening).

Carefully phase the spectrum and perform a baseline correction.

Quantification:

Integrate a well-resolved signal from the analyte and a signal from the internal standard.
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Calculate the concentration or purity of the analyte using the following formula:

Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std /

m_analyte) * Purity_std

Where:

I = Integral value

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

Purity = Purity of the standard
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Logical Flow for Quantitative NMR Analysis.

Application: Diffusion-Ordered Spectroscopy
(DOSY)
DOSY is a 2D NMR technique that separates the signals of different molecules in a mixture

based on their diffusion coefficients, which are related to their size and shape. The relatively
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high viscosity of Cyclohexanone-d10 can be advantageous for DOSY experiments, as it can

lead to a greater differentiation in diffusion rates for molecules of different sizes.

Experimental Protocol for DOSY:

Sample Preparation: Prepare the sample as described in the general protocol. Ensure the

sample is free of convection-inducing temperature gradients by allowing it to equilibrate in

the spectrometer for an extended period.

Instrument Setup and Calibration:

Lock and shim the sample carefully.

Calibrate the gradient strength using a standard sample if absolute diffusion coefficients

are required.

Data Acquisition:

Use a suitable DOSY pulse sequence (e.g., stimulated echo with bipolar gradients).

Acquire a series of ¹H spectra with increasing gradient strengths. The range of gradient

strengths should be chosen to cause a signal attenuation from ~95% to ~5% for the

molecules of interest.

Data Processing:

Process the 2D data using specialized DOSY software. This involves a Fourier transform

in the chemical shift dimension and an inverse Laplace transform in the diffusion

dimension.

Data Analysis:

The resulting 2D DOSY spectrum will have chemical shifts on one axis and diffusion

coefficients on the other. Signals from the same molecule will align horizontally at the

same diffusion coefficient.

These application notes and protocols provide a foundation for utilizing Cyclohexanone-d10 in

a variety of NMR experiments. Researchers are encouraged to optimize the experimental
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parameters for their specific analytes and instrumentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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